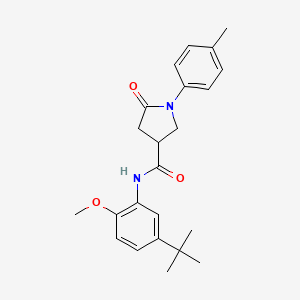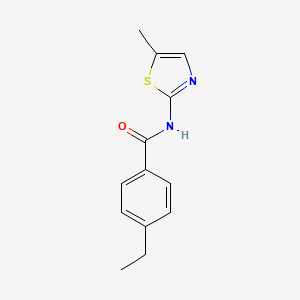![molecular formula C18H19FN2O2 B6117437 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide, also known as DAA-1106, is a novel and potent ligand for the peripheral benzodiazepine receptor (PBR). This compound has attracted significant attention from the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and immunology. In
作用机制
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves the binding to the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. The activation of PBR by N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide leads to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to induce various biochemical and physiological effects in different cell types. In microglia and astrocytes, this compound has been reported to modulate the immune response by regulating the production of cytokines and chemokines. In cancer cells, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to induce apoptosis by regulating the mitochondrial function and activating the caspase cascade. In addition, this compound has been shown to modulate the activity of various enzymes, including the cytochrome P450 enzymes and the monoamine oxidase.
实验室实验的优点和局限性
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has several advantages for lab experiments. This compound is highly potent and selective for the PBR, which allows for the specific modulation of cellular processes. In addition, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to be stable and easy to handle, which facilitates its use in various experimental settings. However, this compound also has some limitations, including its potential toxicity and the need for further studies to elucidate its pharmacokinetic and pharmacodynamic properties.
未来方向
There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. One potential direction is to explore the therapeutic potential of this compound in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. Another direction is to investigate the role of the PBR in various cellular processes and the potential use of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide as a tool to study the PBR function. Finally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective ligands for the PBR.
合成方法
The synthesis method of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves a series of chemical reactions, including the condensation of 4-fluorobenzoic acid with 3-(dimethylamino) propyl chloride, followed by the reaction with 4-aminophenylacetone. The final product is obtained through purification and isolation processes.
科学研究应用
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been widely used in various scientific research fields. In neuroscience, this compound has been shown to bind to the PBR, which is highly expressed in microglia and astrocytes, and modulate the immune response in the central nervous system. In cancer biology, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been reported to induce apoptosis in cancer cells by activating the PBR and regulating the mitochondrial function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
属性
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOEFDXNFECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)

![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
![N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)